2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol
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Overview
Description
Preparation Methods
The synthesis of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like t-butanol and water, with catalysts such as sodium ascorbate and copper sulfate .
Chemical Reactions Analysis
2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include sodium ascorbate, copper sulfate, and various aldehydes . The major products formed from these reactions are Schiff bases and other quinoline derivatives .
Scientific Research Applications
2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive compounds with potential antimalarial, antiviral, and anticancer activities.
Antimicrobial Research: The compound has shown significant antimicrobial activity, particularly against bacterial strains.
Biological Studies: It is used in molecular docking studies to understand its interactions with various biological targets.
Industrial Applications: The compound is used in the development of new antimicrobial agents and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol involves its interaction with specific molecular targets. The compound’s quinoline ring structure allows it to bind to various enzymes and receptors, inhibiting their activity . This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
2-((7-Chloroquinolin-4-yl)amino)propane-1,3-diol can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups, enhancing its solubility and efficacy.
Quinacrine: A compound with a similar quinoline core, used for its antiprotozoal and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propane-1,3-diol moiety, which can influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C12H13ClN2O2 |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-1-2-10-11(15-9(6-16)7-17)3-4-14-12(10)5-8/h1-5,9,16-17H,6-7H2,(H,14,15) |
InChI Key |
BHCVVGLGPOQPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NC(CO)CO |
Origin of Product |
United States |
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